molecular formula C17H23N3O3 B1294155 tert-Butyl 4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate CAS No. 1000356-55-7

tert-Butyl 4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate

Cat. No.: B1294155
CAS No.: 1000356-55-7
M. Wt: 317.4 g/mol
InChI Key: FMGRFCGCYQWSLF-UHFFFAOYSA-N
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Description

tert-Butyl 4’-oxo-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-1-carboxylate is a complex organic compound with a unique spiro structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4’-oxo-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-1-carboxylate typically involves multi-step organic reactionsThe tert-butyl ester group is then introduced to protect the carboxylate functionality during the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4’-oxo-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction can produce alcohol derivatives .

Scientific Research Applications

tert-Butyl 4’-oxo-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4’-oxo-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s spiro structure allows it to fit into unique binding sites, potentially inhibiting or modulating the activity of these targets .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-oxo-3,4-dihydro-1(2H)-quinolinecarboxylate
  • tert-Butyl 5-methoxy-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate
  • ethyl 6,7-dimethoxy-2-methyl-4-oxo-3,4-dihydro-1(2H)-quinolinecarboxylate

Uniqueness

tert-Butyl 4’-oxo-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-1-carboxylate is unique due to its spiro structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential as a versatile building block in synthetic chemistry and drug design .

Biological Activity

tert-Butyl 4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores the synthesis, biological evaluation, and molecular mechanisms associated with this compound, highlighting its relevance in pharmacology.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process often includes the formation of the spiro structure through cyclization reactions involving piperidine derivatives and quinazoline precursors.

Research indicates that this compound may exert its biological effects through inhibition of specific enzymes and modulation of cellular pathways. Notably, it has been studied for its inhibitory activity against acetyl-coenzyme A carboxylases (ACCs), which are crucial in fatty acid metabolism.

In Vitro Studies

In vitro evaluations have demonstrated that this compound exhibits moderate to high inhibitory activity against ACC1 and ACC2. The IC50 values for these activities range from 172 nM to 940 nM, indicating a promising potential for therapeutic applications targeting metabolic disorders.

CompoundACC1 IC50 (nM)ACC2 IC50 (nM)Cytotoxicity (HELF cells)
This compound<1000172 - 940>100 μM

Cytotoxicity

The cytotoxic effects of the compound were assessed using the MTT assay on human embryonic lung fibroblast (HELF) cells. Results indicated that while the compound effectively inhibited ACCs, it exhibited low cytotoxicity at concentrations greater than 100 μM, suggesting a favorable safety profile for further development.

Case Studies

Case Study 1: Fatty Acid Metabolism
In a study examining the role of ACC inhibitors in fatty acid metabolism, this compound was shown to significantly reduce lipid accumulation in hepatocytes. This effect was attributed to the inhibition of ACC activity, leading to decreased lipogenesis.

Case Study 2: Cancer Research
Another investigation focused on the potential anti-cancer properties of the compound. It was found that treatment with this compound resulted in reduced proliferation of cancer cell lines, possibly through the modulation of metabolic pathways linked to cell growth and survival.

Properties

IUPAC Name

tert-butyl 4-oxospiro[1,3-dihydroquinazoline-2,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-16(2,3)23-15(22)20-10-8-17(9-11-20)18-13-7-5-4-6-12(13)14(21)19-17/h4-7,18H,8-11H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGRFCGCYQWSLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)NC3=CC=CC=C3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649758
Record name tert-Butyl 4'-oxo-3',4'-dihydro-1H,1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000356-55-7
Record name tert-Butyl 4'-oxo-3',4'-dihydro-1H,1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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